REACTION_CXSMILES
|
[N:1]([CH2:4][CH:5]1[CH2:9][O:8]C(C)(C)[O:6]1)=[N+:2]=[N-:3].Cl.[S:13](Cl)([C:16]1[CH:22]=[CH:21][C:19]([CH3:20])=[CH:18][CH:17]=1)(=[O:15])=[O:14].O>CO.C(OCC)C>[CH3:20][C:19]1[CH:21]=[CH:22][C:16]([S:13]([O:8][CH2:9][CH:5]([OH:6])[CH2:4][N:1]=[N+:2]=[N-:3])(=[O:15])=[O:14])=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1OC(OC1)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
TEA
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was used for the next step without purification
|
Type
|
CUSTOM
|
Details
|
After drying for 0.5 hr
|
Duration
|
0.5 h
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2 (30 mL)
|
Type
|
ADDITION
|
Details
|
was treated with Bu2SnO (0.071 mg, 0.3 mmol)
|
Type
|
STIRRING
|
Details
|
After stirring for 3 hr at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (2×50 mL)
|
Type
|
WASH
|
Details
|
the organic layer was consecutively washed with H2O (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel using 33% EtOAc/hexanes as the eluent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |